1-(3-chloro-4-methylphenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole
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Overview
Description
1-(3-Chloro-4-methylphenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods often involve optimizing these reaction conditions to achieve high efficiency and scalability.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains chloro and fluorophenyl substituents but differs in its thiazole ring structure.
3-[(3-Chloro-4-methylphenyl)amino]-1-(3,5-dichlorophenyl)-4-(2-fluorophenyl)-1H-pyrrole-2,5-dione: This compound has a pyrrole ring and additional chloro substituents.
2-(4-Chloro-3-fluorophenyl)-1-isopropyl-3-pyrrolidinylamine: This compound features a pyrrolidine ring and different substituents.
The uniqueness of this compound lies in its specific combination of substituents and pyrazole ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15ClF2N2 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3,5-bis(2-fluorophenyl)pyrazole |
InChI |
InChI=1S/C22H15ClF2N2/c1-14-10-11-15(12-18(14)23)27-22(17-7-3-5-9-20(17)25)13-21(26-27)16-6-2-4-8-19(16)24/h2-13H,1H3 |
InChI Key |
GUHTYHQNURHTGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3F)C4=CC=CC=C4F)Cl |
Origin of Product |
United States |
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